molecular formula C32H38O6 B14704528 Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate CAS No. 24707-02-6

Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate

Cat. No.: B14704528
CAS No.: 24707-02-6
M. Wt: 518.6 g/mol
InChI Key: CGYKFSFPBDTJDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of 1,4-benzenedicarboxylic acid with 4-(hexyloxy)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hexyloxy groups enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The benzene-1,4-dicarboxylate core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate is unique due to its specific combination of hexyloxy groups and benzene-1,4-dicarboxylate core, which imparts distinct physical and chemical properties. Its higher molecular weight and lipophilicity compared to similar compounds make it particularly suitable for applications requiring enhanced stability and membrane permeability .

Properties

CAS No.

24707-02-6

Molecular Formula

C32H38O6

Molecular Weight

518.6 g/mol

IUPAC Name

bis(4-hexoxyphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C32H38O6/c1-3-5-7-9-23-35-27-15-19-29(20-16-27)37-31(33)25-11-13-26(14-12-25)32(34)38-30-21-17-28(18-22-30)36-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3

InChI Key

CGYKFSFPBDTJDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCCCCC

Origin of Product

United States

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